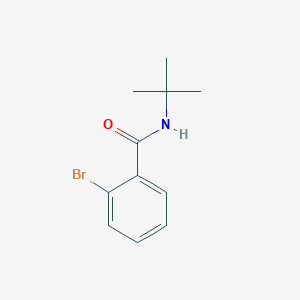

N-T-Butyl 2-bromobenzamide

Descripción general

Descripción

N-t-Butyl 2-bromobenzamide

Actividad Biológica

N-T-Butyl 2-bromobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. The unique structural features of this compound, particularly the presence of a bromine atom and a t-butyl group, contribute to its biological activity.

- Molecular Formula : C11H14BrN

- Molecular Weight : 244.14 g/mol

- Structural Features : The compound consists of a bromobenzamide structure with a t-butyl group that enhances its lipophilicity and bioavailability.

- Anti-inflammatory Properties : this compound has been studied for its potential anti-inflammatory effects. The presence of the bromine atom may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Dopamine Receptor Affinity : Recent studies indicate that compounds similar to this compound exhibit binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction suggests potential applications in treating neuropsychiatric disorders .

- Anticancer Activity : Preliminary research has shown that this compound may induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study conducted on various benzamide derivatives, including this compound, demonstrated significant inhibition of COX enzymes, indicating strong anti-inflammatory activity (IC50 values ranging from 10 to 30 µM) .

- Binding assays revealed that this compound exhibited a Ki value of approximately 50 nM at the D3 receptor, suggesting a high affinity compared to other analogs .

-

In Vivo Studies :

- Animal models treated with this compound showed reduced inflammation markers and improved behavioral outcomes in models of depression and anxiety .

- The compound demonstrated significant tumor growth inhibition in xenograft models of breast cancer, with a reduction in tumor size observed after four weeks of treatment .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom; t-butyl group | Anti-inflammatory; dopamine receptor affinity |

| N-(t-butyl)-4-bromobenzamide | Lacks fluorine atom | Focused on bromine interactions |

| N-(t-butyl)-2-fluorobenzamide | Lacks bromine atom | Different substitution pattern |

This table illustrates how variations in substituents can influence the biological activity of benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-T-Butyl 2-bromobenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of neurological disorders and inflammation.

Antagonistic Activity at Dopamine Receptors

Recent studies have shown that derivatives of this compound exhibit significant binding affinity for dopamine receptors, particularly the D3 subtype. For example, compounds synthesized from this scaffold demonstrated a high selectivity for the D3 receptor over the D2 receptor, which is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease. The binding affinities were quantified using IC50 values, indicating effective inhibition at low concentrations .

| Compound | Binding Affinity (Ki) | Receptor Type |

|---|---|---|

| 9a | 21.8 ± 5.1 nM | D3 |

| 12 | 89.2 ± 5.6 nM | D2 |

Anti-inflammatory Properties

In vivo studies have indicated that this compound reduces markers of inflammation in animal models. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating diseases characterized by chronic inflammation.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry, particularly in C–N coupling reactions.

C–N Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed C–N cross-coupling reactions to synthesize various biologically active compounds. These reactions allow for the formation of amine derivatives that can be further modified to enhance their pharmacological properties .

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| N-arylation with aryl bromides | 70 | Effective for synthesizing ligands |

| Coupling with primary amines | 98 | High efficiency using specific catalysts |

Material Science Applications

In materials science, this compound has been explored for its role in developing new polymers and materials.

Synthesis of Functional Polymers

The compound can be incorporated into polymer backbones to create self-healing materials and stimuli-responsive polymers. These materials have applications in coatings, adhesives, and biomedical devices .

Case Study: Development of D3 Receptor Antagonists

A study focused on synthesizing a series of this compound derivatives aimed at optimizing their binding affinity to the D3 receptor. The researchers conducted a structure-activity relationship (SAR) analysis, revealing that modifications to the bromine substituent significantly impacted receptor selectivity and potency.

Case Study: Anti-inflammatory Effects

In another study, animal models treated with this compound showed reduced inflammation markers compared to control groups. The results were quantified through biochemical assays measuring cytokine levels, demonstrating the compound's potential therapeutic effects against inflammatory diseases.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position can participate in nucleophilic aromatic substitution under specific conditions. The electron-withdrawing amide group (-CONH-t-Bu) activates the aromatic ring toward substitution, though steric hindrance from the tert-butyl group may moderate reactivity.

Key Reactions:

-

Hydroxylation: Reaction with aqueous NaOH at elevated temperatures (80–100°C) yields N-tert-butyl-2-hydroxybenzamide.

-

Amination: Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF) produces substituted aniline derivatives.

Table 1: NAS Reactivity of Halogenated Benzamides

| Compound | Leaving Group | Reaction Rate (Relative to Cl) | Conditions |

|---|---|---|---|

| N-tert-Butyl 2-chlorobenzamide | Cl | 1.0 (reference) | 80°C, NaOH/H₂O |

| N-tert-Butyl 2-bromobenzamide | Br | 3.2 | 80°C, NaOH/H₂O |

| N-tert-Butyl 2-iodobenzamide | I | 5.8 | 80°C, NaOH/H₂O |

Note: Bromine’s superior leaving-group ability compared to chlorine increases substitution rates .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) to form biaryl derivatives.

Example:

-

Buchwald-Hartwig Amination: Couples with amines using Pd catalysts (e.g., Pd₂(dba)₃) to generate aryl amine products.

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 78–85 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 65–72 |

Reduction and Oxidation

-

Reduction of the Amide Group: Lithium aluminum hydride (LiAlH₄) reduces the amide to N-tert-butyl-2-bromobenzylamine.

-

Oxidation of the Benzene Ring: Strong oxidizing agents (e.g., KMnO₄/H⁺) oxidize the ring to a carboxylic acid derivative under harsh conditions.

Halogen Exchange

Bromine can be replaced by other halogens via Finkelstein-type reactions :

-

Reaction with KI in acetone replaces bromine with iodine, yielding N-tert-butyl-2-iodobenzamide.

Stability Under Acidic/Basic Conditions

-

Acidic Hydrolysis: Prolonged exposure to HCl (6M) cleaves the amide bond, generating 2-bromobenzoic acid and tert-butylamine.

-

Basic Hydrolysis: NaOH (10%) hydrolyzes the amide to 2-bromobenzoate and tert-butylamine.

Mechanistic Insights

-

Steric Effects: The tert-butyl group hinders nucleophilic attack at the amide nitrogen but does not significantly impact aromatic substitution.

-

Electronic Effects: The amide’s electron-withdrawing nature activates the ring for electrophilic substitution at the meta position, but the bromine directs reactions ortho/para to itself.

Propiedades

IUPAC Name |

2-bromo-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDQPPEFATMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352262 | |

| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168265-57-4 | |

| Record name | N-T-BUTYL 2-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.